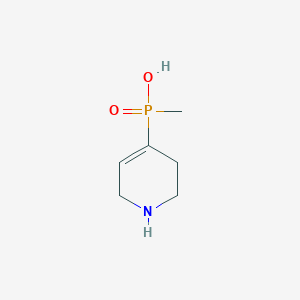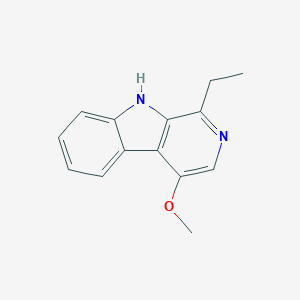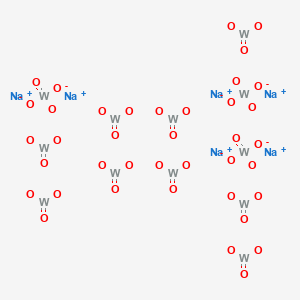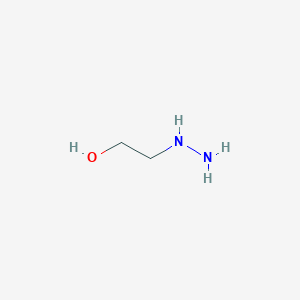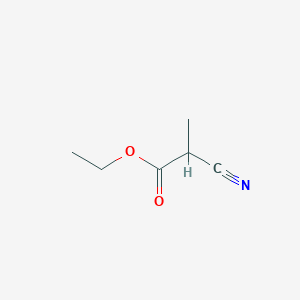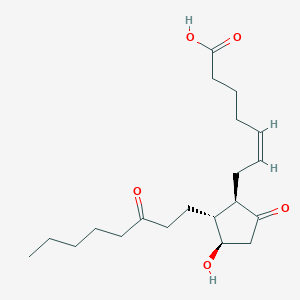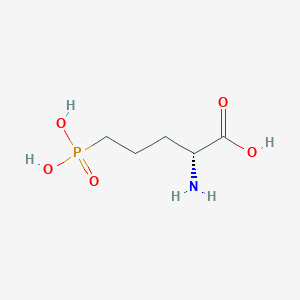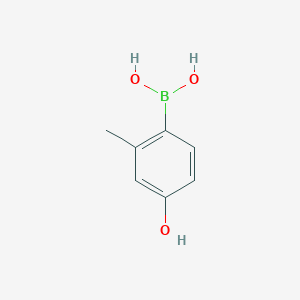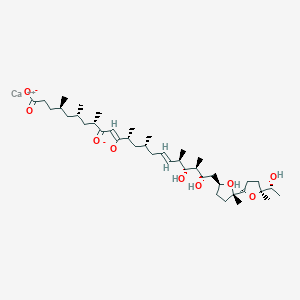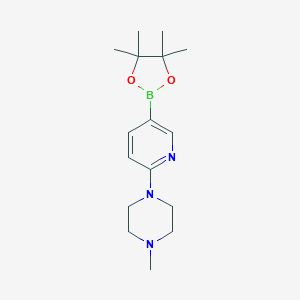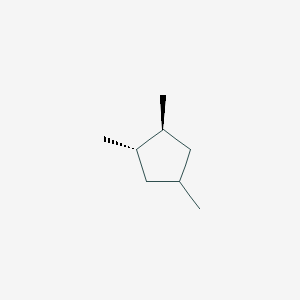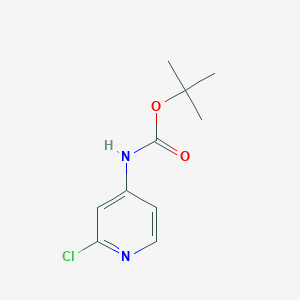
4-(Boc-amino)-2-chloropyridine
概要
説明
Synthesis Analysis
The synthesis of 4-(Boc-amino)-2-chloropyridine and its derivatives involves several steps, starting from basic pyridine scaffolds or through the modification of existing pyridine derivatives. Techniques such as hydrothermal methods have been employed to achieve the desired chloro and amino substitutions, with specific conditions tailored to introduce the Boc (tert-butoxycarbonyl) protected amino group effectively (Zhou et al., 2007).
Molecular Structure Analysis
Computational and experimental studies have been conducted to elucidate the molecular structure of 4-(Boc-amino)-2-chloropyridine. These studies utilize density functional theory (DFT) and X-ray crystallography to analyze vibrational frequencies, electronic properties, and the molecule's overall geometry, providing insights into its structural characteristics and stability (H. Vural, 2015).
Chemical Reactions and Properties
4-(Boc-amino)-2-chloropyridine participates in various chemical reactions, highlighting its reactivity and functional group compatibility. Its chemical properties are explored through reactions such as nucleophilic substitution, where the chloro group can be replaced by other nucleophiles, and the Boc group can serve as a protective group for the amino functionality, which can be deprotected under specific conditions to yield free amines for further reactions.
Physical Properties Analysis
The physical properties of 4-(Boc-amino)-2-chloropyridine, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthetic procedures. These properties are determined through experimental methods, including thermal analysis and solubility testing, to ensure optimal conditions for storage and use in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 4-(Boc-amino)-2-chloropyridine, including its reactivity towards various reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules, are of significant interest. Studies focusing on its NLO (nonlinear optical) properties and reactivity patterns offer valuable information for its application in material science and organic synthesis (H. Vural, T. Ozdogan, M. Orbay, 2019).
科学的研究の応用
Computational Studies and Spectroscopic Properties 4-(Boc-amino)-2-chloropyridine has been the subject of computational studies using density functional theory (DFT) methods. These studies have focused on understanding its structure and spectroscopic properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like HOMO-LUMO energies and absorption wavelengths. This research provides insight into the molecule's nonlinear optical (NLO) properties, essential for developing advanced materials and technologies (Vural, 2015).
Synthesis and Derivatives for Chemical Research The molecule has been used in the synthesis of various chemical derivatives. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine) have been epoxidized and cyclized to form 4-hydroxyproline derivatives, demonstrating the molecule's utility in creating complex organic structures (Krishnamurthy et al., 2014).
Coordination Compounds and Luminescence Properties In coordination chemistry, 4-(Boc-amino)-2-chloropyridine has been used to synthesize Mn(II) and Cd(II) thiocyanate coordination compounds. These compounds exhibit interesting thermal, magnetic, and luminescence properties, making them potential candidates for various applications in materials science (Suckert et al., 2017).
Solid-State Chemistry and Magnetic Properties In solid-state chemistry, a coordination polymer involving Ni(NCS)2 and 4-(Boc-amino)pyridine has been synthesized. This polymer exhibits microporosity and interesting magnetic properties, demonstrating the molecule's potential in developing new materials with unique physical properties (Suckert et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-chloropyridine | |
CAS RN |
234108-73-7 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
